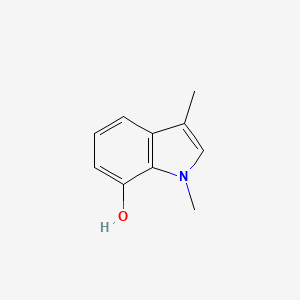

1,3-Dimethyl-1H-indol-7-ol

Overview

Description

1,3-Dimethyl-1H-indol-7-ol is an organic compound that belongs to the class of compounds known as 3-alkylindoles . These are compounds containing an indole moiety that carries an alkyl chain at the 3-position . The molecular weight of this compound is 161.2 .

Molecular Structure Analysis

The molecular structure of 1,3-Dimethyl-1H-indol-7-ol is represented by the InChI code: 1S/C10H11NO/c1-7-6-11(2)10-5-8(12)3-4-9(7)10/h3-6,12H,1-2H3 . This indicates the presence of a nitrogen atom and two methyl groups attached to the indole ring .It is stored at room temperature . The compound’s IUPAC name is 1,3-dimethyl-1H-indol-6-ol and its InChI key is FHOBXKAHMQCDCC-UHFFFAOYSA-N .

Scientific Research Applications

Photovoltaic Applications

1,3-Dimethyl-1H-indol-7-ol derivatives have been studied for their photophysical and electrochemical properties in the context of dye-sensitized solar cells. Cyanine dyes based on similar indole structures demonstrated significant promise in improving photoelectric conversion efficiency, indicating potential applications in solar energy conversion (Wu et al., 2009).

Chemical Reactions and Synthesis

The compound has been involved in various chemical reactions, such as the synthesis of fluoroalkanesulfonyl azides with different indole derivatives. The reactions showcased diverse product formations and suggested different mechanisms depending on the indole derivative used (He & Zhu, 2005).

Material Science and Engineering

Indole derivatives, including 1,3-Dimethyl-1H-indol-7-ol, have been synthesized and extensively analyzed for their structural properties using techniques like XRD, NMR, and DFT studies. These materials are being explored for various applications, including nonlinear optical (NLO) properties, which are crucial for modern technological applications (Tariq et al., 2020).

Organic Light Emitting Diodes (OLEDs)

Research has also been conducted on indole derivatives for their use in organic light-emitting diodes (OLEDs). Novel violet emitters based on similar compounds have shown high efficiency and purity in light emission, indicating their potential in display and lighting technologies (Patil et al., 2021).

Biological Activity

Some indole derivatives have been synthesized and analyzed for their potential biological activity. For instance, compounds synthesized by the reaction of N-(4-oxocyclohexa-2,5-dien-1-ylidene)arylsulfon(aroyl)amides with 2,3-dimethylindole showed potential biological activities, including antimicrobial effects, indicating their possible applications in medical and pharmaceutical fields (Avdeenko et al., 2020).

Safety and Hazards

The safety data sheet for 1,3-Dimethyl-1H-indol-7-ol indicates that it should not be released into the environment . Precautionary measures include avoiding dust formation and ensuring adequate ventilation . In case of contact with skin or eyes, or if inhaled, medical attention should be sought immediately .

Future Directions

properties

IUPAC Name |

1,3-dimethylindol-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-7-6-11(2)10-8(7)4-3-5-9(10)12/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBTPLFIGLRMSNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C2=C1C=CC=C2O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1457602.png)

![8-Chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1457604.png)

![6-(Trifluoromethyl)benzo[b]thiophen-3(2H)-one 1,1-Dioxide](/img/structure/B1457614.png)